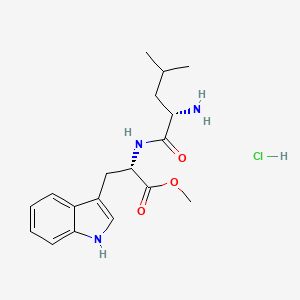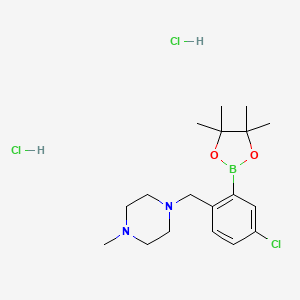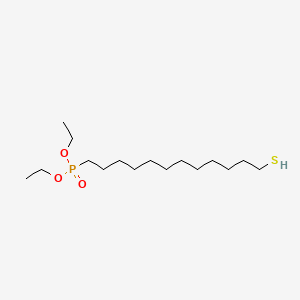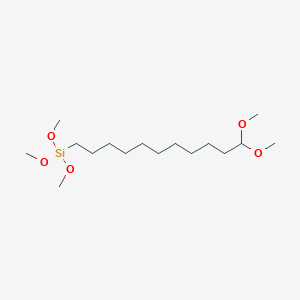
Leu-Trp-OMe HCl
Übersicht
Beschreibung
“Leu-Trp-OMe HCl” is a compound that involves the amino acids Leucine (Leu) and Tryptophan (Trp). It is a derivative of these amino acids .
Synthesis Analysis
The synthesis of “this compound” involves the use of proteases in a process known as enzymatic polymerization . This process is a biomass-based, environmentally benign, atom-economical, and stereo-/regioselective method that can replace petroleum-derived chemical polypeptide syntheses .
Molecular Structure Analysis
The empirical formula for “this compound” is C18H25N3O3·HCl . The molecular weight is 367.88 . For “Tryptophan methyl ester hydrochloride”, which is a part of “this compound”, the empirical formula is C12H14N2O2·HCl and the molecular weight is 254.71 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 218-220 °C . The optical activity is [α]20/D +18°, c = 5 in methanol .
Wissenschaftliche Forschungsanwendungen
Leu-Trp-OMe HCl has been used in a variety of scientific research applications. It has been used to study the effects of tryptophan on the nervous system and its role in the regulation of neurotransmitter release. It has also been used to study the effects of tryptophan on the metabolism of other amino acids and its role in the regulation of energy metabolism. In addition, this compound has been used to study the effects of tryptophan on the immune system and its role in the regulation of inflammation.
Wirkmechanismus
Target of Action
Leu-Trp-OMe HCl, also known as L-Tryptophan methyl ester hydrochloride, is a biochemical compound used in proteomics research It’s known that l-tryptophan, a component of this compound, is involved in various biochemical pathways, including the kynurenine pathway .
Mode of Action
It’s known that l-tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of n - (2-aminobenzoyl)-l-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It’s also used in the synthesis of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .
Biochemical Pathways
L-Tryptophan, a component of this compound, is involved in several biochemical pathways. One of the key pathways is the kynurenine pathway, which is thought to be involved in the immune resistance of malignant tumors through T-cell inactivation caused by Tryptophan depletion and metabolite accumulation .
Pharmacokinetics
The compound’s molecular weight is 36788 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound is used in the synthesis of other bioactive compounds, which could have various effects depending on their specific mechanisms of action .
Action Environment
It’s known that the compound should be stored at ≤ -4 °c , indicating that temperature could be an important factor in maintaining its stability.
Vorteile Und Einschränkungen Für Laborexperimente
Leu-Trp-OMe HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound, which means that it can be stored for long periods of time without significant degradation. In addition, it is a relatively low-cost compound, which makes it an attractive option for use in laboratory experiments. However, this compound has some limitations. It is not always easy to obtain in pure form, and it can be difficult to measure its concentration accurately.
Zukünftige Richtungen
There are several possible future directions for the use of Leu-Trp-OMe HCl in scientific research. One potential direction is the use of this compound in the development of new drugs and treatments for a variety of neurological disorders, such as depression and anxiety. Another potential direction is the use of this compound in the study of the effects of tryptophan on the metabolism of other amino acids, such as tyrosine, and its role in the regulation of energy metabolism. Additionally, this compound could be used to study the effects of tryptophan on the immune system and its role in the regulation of inflammation. Finally, this compound could be used to study the effects of tryptophan on the nervous system and its role in the regulation of neurotransmitter release.
Synthesemethoden
Leu-Trp-OMe HCl can be synthesized by a two-step process. The first step involves the formation of a tryptophan-O-methyl ester, which is formed by reacting tryptophan with an alkyl halide in the presence of an acid catalyst. The second step involves the formation of the this compound, which is formed by reacting the tryptophan-O-methyl ester with leucine in the presence of an acid catalyst. The resulting product is a white, crystalline solid.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.ClH/c1-11(2)8-14(19)17(22)21-16(18(23)24-3)9-12-10-20-15-7-5-4-6-13(12)15;/h4-7,10-11,14,16,20H,8-9,19H2,1-3H3,(H,21,22);1H/t14-,16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXREJDKHROOB-DMLYUBSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143413-36-9 | |
| Record name | L-Tryptophan, L-leucyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143413-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)




![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)






